3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
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Overview
Description
3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:
- Formation of the pyrrolidinone ring.
- Introduction of the chloro and chloromethyl groups.
- Attachment of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Nucleophiles such as amines, thiols, and alcohols for substitution reactions.
- Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
- Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:
- 3-Chloro-4-(methyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(methyl)pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
61213-18-1 |
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Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13Cl2NO/c10-3-7-5-12(4-6-1-2-6)9(13)8(7)11/h6-8H,1-5H2 |
InChI Key |
LFGYJPTZXAIBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(C(C2=O)Cl)CCl |
Origin of Product |
United States |
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